5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Overview
Description
5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the triazoloquinazoline ring system through cyclization reactions, often using reagents such as hydrazine and aldehydes under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and triazoloquinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction can produce amines .
Scientific Research Applications
5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the triazoloquinazoline ring.
Triazoloquinazoline derivatives: Similar ring system but different substituents on the indole ring.
Uniqueness
The uniqueness of 5-HYDROXY-N-[2-(1H-INDOL-3-YL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXAMIDE lies in its combined indole and triazoloquinazoline structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H16N6O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H16N6O2/c27-19-14-6-2-4-8-16(14)26-18(23-19)17(24-25-26)20(28)21-10-9-12-11-22-15-7-3-1-5-13(12)15/h1-8,11,22,25H,9-10H2,(H,21,28) |
InChI Key |
FEYYKSYZQMDZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNN4C3=NC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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